Pentyl 4-bromohexa-2,4-dienoate

Description

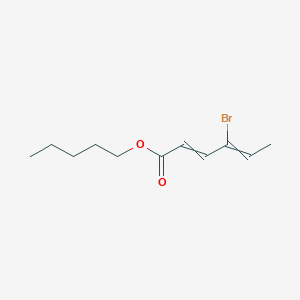

Pentyl 4-bromohexa-2,4-dienoate is an α,β-unsaturated ester characterized by a conjugated dienoate system (C=C-C=O) and a bromine substituent at the 4-position of the hexa-2,4-dienoate backbone. This compound is structurally related to intermediates in microbial degradation pathways of aromatic hydrocarbons, though its specific biological or industrial applications remain underexplored in the literature .

Properties

CAS No. |

96606-16-5 |

|---|---|

Molecular Formula |

C11H17BrO2 |

Molecular Weight |

261.15 g/mol |

IUPAC Name |

pentyl 4-bromohexa-2,4-dienoate |

InChI |

InChI=1S/C11H17BrO2/c1-3-5-6-9-14-11(13)8-7-10(12)4-2/h4,7-8H,3,5-6,9H2,1-2H3 |

InChI Key |

GITQQVNXUDRRRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C=CC(=CC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-bromohexa-2,4-dienoate can be achieved through various organic reactions. One common method involves the esterification of 4-bromohexa-2,4-dienoic acid with pentanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-bromohexa-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl 4-bromohexa-2,4-dienoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentyl 4-bromohexa-2,4-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The bromine atom can participate in substitution reactions, leading to the formation of new chemical bonds. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Pentyl 4-Bromohexa-2,4-dienoate and Analogues

| Compound Name | Substituents | Ester Group | Key Functional Features |

|---|---|---|---|

| This compound | Br at C4; conjugated dienoate | Pentyl | Electrophilic Br; lipophilic ester |

| 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | Phenyl at C6; ketone at C6; hydroxyl at C2 | None (acid form) | Substrate for hydrolases in PCB degradation |

| 2-Hydroxy-6-oxohepta-2,4-dienoate | Methyl at C6; hydroxyl at C2 | None (acid form) | Intermediate in toluene catabolism |

| 2-Hydroxy-5-methyl-6-oxohexa-2,4-dienoate | Methyl at C5; hydroxyl at C2 | None (acid form) | Meta-cleavage pathway intermediate |

Key Observations:

- Bromine vs. Oxygenated Substituents: The bromine in this compound distinguishes it from oxygenated analogues (e.g., hydroxyl or ketone groups) prevalent in biodegradation intermediates.

- Ester Chain Length : The pentyl ester group enhances solubility in organic solvents compared to shorter-chain esters (e.g., methyl or ethyl). This property aligns with trends observed in pentyl acetate, which exhibits slower evaporation rates and higher diluent tolerance than butyl acetate .

Reactivity and Biodegradation

Table 2: Reactivity and Enzymatic Interactions

| Compound Name | Reactivity with Enzymes | Biodegradation Pathway | Kinetic Parameters (if available) |

|---|---|---|---|

| This compound | Not reported in enzymatic studies | Unknown | N/A |

| 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | Hydrolyzed by Burkholderia cepacia hydrolase | PCB degradation | Substrate specificity for phenyl derivatives |

| 2-Hydroxy-6-oxohepta-2,4-dienoate | Processed by Pseudomonas putida catechol-2,3-dioxygenase | Toluene mineralization | Km >50 μM for substituted derivatives |

| 2-Hydroxy-5-methyl-6-oxohexa-2,4-dienoate | Metabolized via 4-oxalocrotonate branch | Benzoate/p-toluate degradation | High affinity for HMSD (Km ~25 μM) |

Key Observations:

- Enzymatic Specificity: Non-halogenated dienoates (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) are substrates for hydrolases like BphD, which cleave the dienoate backbone during aromatic compound degradation. The bromine in this compound may hinder enzymatic recognition, as halogenated substrates often exhibit reduced biodegradation efficiency .

- Kinetic Limitations: Substituted dienoates with methyl or phenyl groups (e.g., 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate) show moderate enzyme affinity (Km ~25 μM), whereas halogenated analogues like the target compound may require specialized enzymatic machinery for processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.